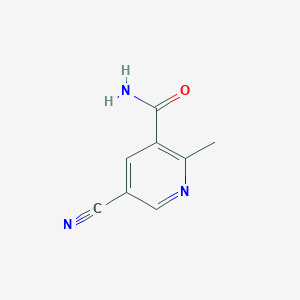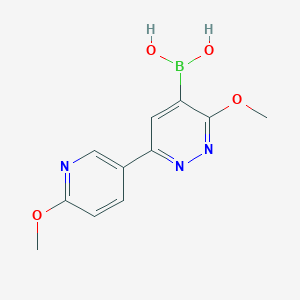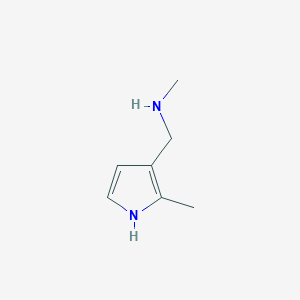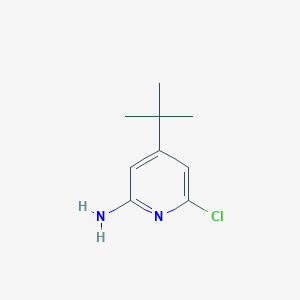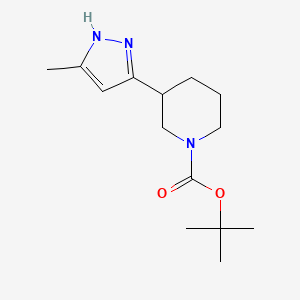
(2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopropane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by amination and carboxylation steps. One common method includes the use of ethyl diazoacetate and an appropriate alkene to form the cyclopropane ring, followed by subsequent functional group transformations to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using flow chemistry techniques to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis methods is crucial to obtain the desired (2S) enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids or amides.
Aplicaciones Científicas De Investigación
(2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring imparts rigidity to the molecule, influencing its binding affinity and specificity. The amino and carboxylic acid groups facilitate interactions with active sites of enzymes, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Amino-3-methylbutanoic acid: Another chiral amino acid with a branched side chain.
(2S)-2-Amino-4-methylpentanoic acid: Similar structure but with a longer side chain.
Uniqueness
(2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties compared to other amino acids. This uniqueness makes it valuable in the design of novel compounds with specific biological activities.
Propiedades
Número CAS |
259254-47-2 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-4-3-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6?/m0/s1 |
Clave InChI |
RLHIWMRQDUCBDO-VKZKZBKNSA-N |
SMILES isomérico |
CC[C@H]1CC1(C(=O)O)N |
SMILES canónico |
CCC1CC1(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


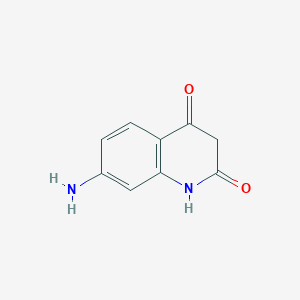
![(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12970848.png)

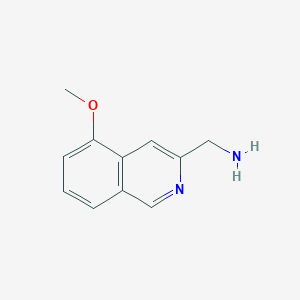
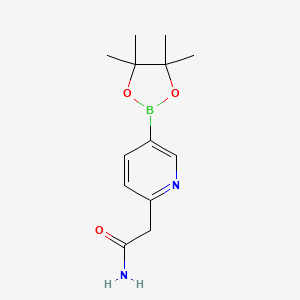
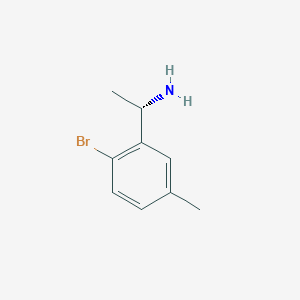
![2-(Pyrazolo[1,5-a]pyridin-4-yl)acetic acid](/img/structure/B12970874.png)

